1-(benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine
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Overview
Description
1-(Benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyrazolyl group containing a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby modulating biological pathways that lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidine: shares structural similarities with other sulfonylated piperidine derivatives and benzodioxole-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a benzenesulfonyl group, a pyrazolyl group, and a benzodioxole moiety in a single molecule is unique and contributes to its distinct chemical and biological properties.
Functional Uniqueness:
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-29(26,17-4-2-1-3-5-17)24-10-8-15(9-11-24)18-13-19(23-22-18)16-6-7-20-21(12-16)28-14-27-20/h1-7,12-13,15H,8-11,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGANZNUVJITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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